1,7-Epoxy-3,6-methanonaphthalene
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Overview
Description
1,7-Epoxy-3,6-methanonaphthalene is a chemical compound with the molecular formula C11H6O It is a derivative of naphthalene, characterized by the presence of an epoxy group and a methano bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Epoxy-3,6-methanonaphthalene typically involves the reaction of naphthalene derivatives with epoxidizing agents. One common method is the epoxidation of 1,7-methanonaphthalene using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified using techniques such as distillation or recrystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
1,7-Epoxy-3,6-methanonaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding diols or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Diols, carboxylic acids
Reduction: Alcohols
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
1,7-Epoxy-3,6-methanonaphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,7-Epoxy-3,6-methanonaphthalene involves its interaction with molecular targets through its epoxy group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The epoxy group is reactive and can undergo ring-opening reactions, which are crucial for its activity .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Epoxy-3,6-methanonaphthalene
- 1,7-Epoxy-2,6-methanonaphthalene
- 1,7-Epoxy-3,5-methanonaphthalene
Uniqueness
1,7-Epoxy-3,6-methanonaphthalene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Properties
CAS No. |
57256-63-0 |
---|---|
Molecular Formula |
C11H6O |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
5-oxatetracyclo[6.3.1.02,6.04,10]dodeca-1(11),2,4(10),6,8(12)-pentaene |
InChI |
InChI=1S/C11H6O/c1-6-2-8-4-7(1)9-5-10(8)12-11(9)3-6/h1,3-5H,2H2 |
InChI Key |
LJLDGSNOJDPONB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=CC1=C4C=C3C(=C2)O4 |
Origin of Product |
United States |
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